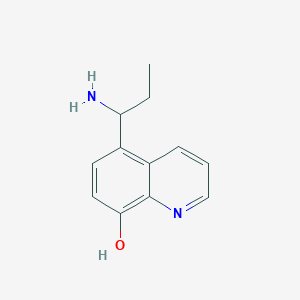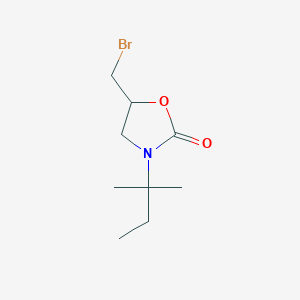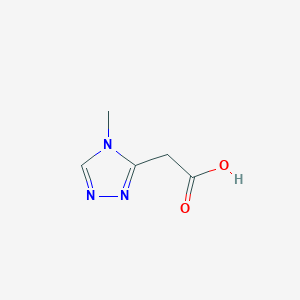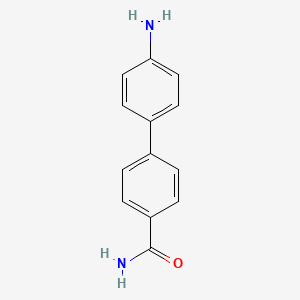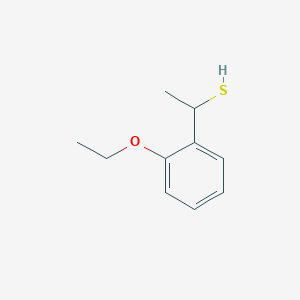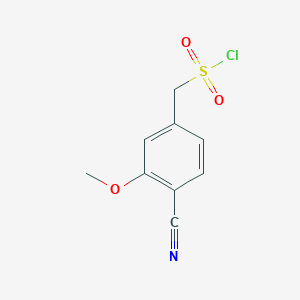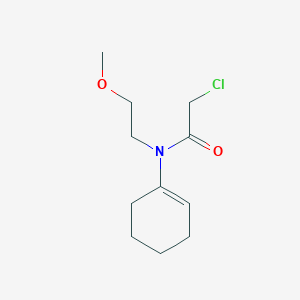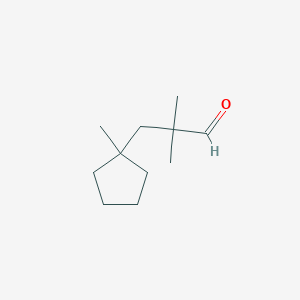
2,2-Dimethyl-3-(1-methylcyclopentyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-(1-methylcyclopentyl)propanal is an organic compound with the molecular formula C₁₁H₂₀O. It is a branched aldehyde featuring a cyclopentyl ring, making it a unique structure in organic chemistry. This compound is often used in research and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(1-methylcyclopentyl)propanal typically involves the reaction of 1-methylcyclopentylmagnesium bromide with 2,2-dimethylpropanal under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted to obtain the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by oxidation. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-(1-methylcyclopentyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2,2-Dimethyl-3-(1-methylcyclopentyl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(1-methylcyclopentyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-(1-methylcyclopentyl)propanal is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-(1-methylcyclopentyl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The compound’s unique structure allows it to fit into specific binding pockets, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylpropanal: A simpler aldehyde without the cyclopentyl ring.
3-(1-Methylcyclopentyl)propanal: Lacks the 2,2-dimethyl substitution.
2,2-Dimethyl-3-(cyclopentyl)propanal: Similar structure but without the methyl group on the cyclopentyl ring.
Uniqueness
2,2-Dimethyl-3-(1-methylcyclopentyl)propanal is unique due to its combination of a branched aldehyde and a cyclopentyl ring. This structure imparts distinct chemical properties, making it valuable in various applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C11H20O |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2,2-dimethyl-3-(1-methylcyclopentyl)propanal |
InChI |
InChI=1S/C11H20O/c1-10(2,9-12)8-11(3)6-4-5-7-11/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
GNODFMFDCPUQEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)CC(C)(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


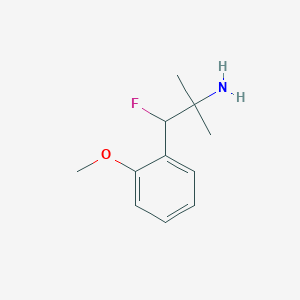
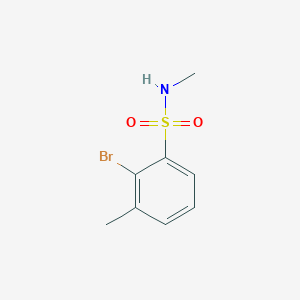
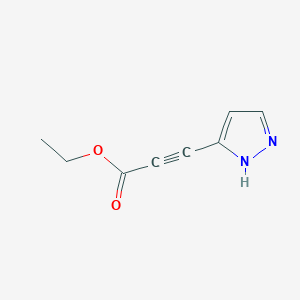
![3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13316544.png)
![1-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13316552.png)
![2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13316559.png)
